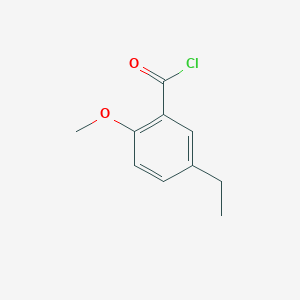

5-Ethyl-2-methoxybenzoyl chloride

Description

5-Ethyl-2-methoxybenzoyl chloride (CAS: 2710502-20-6) is an aromatic acyl chloride derivative with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of 242.7 g/mol . Structurally, it features a benzoyl chloride core substituted with an ethyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and applications.

Acyl chlorides like this compound are critical intermediates in organic synthesis, particularly in the formation of amides, esters, and ketones.

Properties

CAS No. |

66873-85-6 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

5-ethyl-2-methoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 |

InChI Key |

ZJHZZUPXEPEBAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxybenzoyl chloride typically involves the chlorination of 5-Ethyl-2-methoxybenzoic acid. The process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-Ethyl-2-methoxybenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 5-Ethyl-2-methoxybenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions.

Amines, Alcohols, Thiols: Nucleophiles that react with this compound to form various derivatives.

Major Products:

Amides, Esters, Thioesters: Formed through nucleophilic substitution reactions.

5-Ethyl-2-methoxybenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Chemistry: 5-Ethyl-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: this compound is used in the synthesis of drug candidates. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Acyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| This compound | C₁₂H₁₅ClO₃ | 242.7 | 5-Ethyl, 2-Methoxy | Moderate steric hindrance |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.6 | 2-Methoxy | High electrophilic activity |

| 2-Methoxyethoxymethyl chloride | C₄H₉ClO₂ | 124.57 | Methoxyethoxymethyl | High aliphatic reactivity |

Research Findings and Discussion

- Reactivity Trends : Ethyl and methoxy substituents in this compound reduce reactivity in nucleophilic substitutions compared to simpler benzoyl chlorides, as seen in slower esterification rates .

- Synthetic Challenges : Positional isomerism (e.g., 5-ethyl vs. 3-ethyl substitution) significantly impacts crystallographic characterization, as resolved using tools like SHELXL and ORTEP-III in related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.